(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid

描述

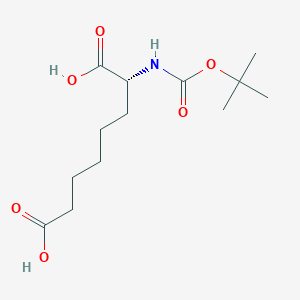

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid (CAS: 75113-71-2) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₃H₂₃NO₆ and a molar mass of 289.33 g/mol. It features a tert-butoxycarbonyl (Boc) group protecting the amino moiety and an octanedioic acid backbone. This compound is primarily employed in peptide synthesis to protect amino groups during solid-phase or solution-phase reactions . Its stereospecificity (R-configuration) makes it critical for synthesizing enantiomerically pure pharmaceuticals and bioactive peptides .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512184 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75113-71-2 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Unfortunately, the specific targets of BOC-D-2-Aminosuberic Acid are not well-documented in the available literature. This compound is a derivative of aminosuberic acid, which is an amino acid. Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins. The specific targets of boc-d-2-aminosuberic acid remain to be identified.

Mode of Action

The mode of action of BOC-D-2-Aminosuberic Acid is also not well-documented. As a derivative of aminosuberic acid, it may interact with its targets in a similar manner to other amino acids. This could involve binding to active sites on enzymes or receptors, or being transported across cell membranes. The addition of the BOC (tert-butoxycarbonyl) group may alter the compound’s interactions with its targets.

Pharmacokinetics

The pharmacokinetics of BOC-D-2-Aminosuberic Acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. As an amino acid derivative, it may be absorbed in the gut and distributed throughout the body via the bloodstream. The BOC group may influence its metabolism and excretion.

Result of Action

As an amino acid derivative, it could potentially be involved in protein synthesis or metabolism, which could have a variety of effects at the molecular and cellular levels.

Action Environment

The action of BOC-D-2-Aminosuberic Acid could potentially be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The BOC group may also influence the compound’s stability.

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, also known as Boc-L-lysine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of octanedioic acid. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It participates in various metabolic pathways, influencing protein synthesis and enzyme activity. The Boc group serves as a protective moiety that enhances the stability and solubility of the compound, allowing for better interaction with biological targets.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of octanedioic acid exhibit antimicrobial properties against various bacterial strains. For instance, modifications in the hydrophobic tail of octanedioic acid have been linked to increased activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential :

- Research indicates that amino acid derivatives can inhibit specific cancer cell lines by interfering with their metabolic pathways. For example, compounds similar to this compound have demonstrated micromolar inhibition against key mitotic proteins in cancer cells, leading to increased multipolarity and cell death .

-

Enzyme Inhibition :

- The compound has been studied for its ability to act as a covalent inhibitor for various enzymes. For instance, it has shown potential in inhibiting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis in Plasmodium falciparum, which could contribute to antimalarial strategies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of octanedioic acid derivatives against Klebsiella pneumoniae. The results indicated that increasing the hydrophobic character of the compound significantly enhanced its minimum inhibitory concentration (MIC), suggesting that structural modifications can optimize antimicrobial activity .

Study 2: Anticancer Activity

In a high-throughput screening assay, a related compound demonstrated potent inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. The study reported that treatment with this compound led to significant induction of multipolar spindles in centrosome-amplified cancer cells, highlighting its potential as a novel anticancer agent .

Research Findings Summary Table

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-2-((tert-Butoxycarbonyl)amino)octanedioic Acid

- CAS Number : 66713-87-9

- Molecular Formula: C₁₃H₂₃NO₆ (identical to the R-enantiomer)

- Key Difference : The S-configuration at the chiral center alters its optical activity and biological interactions.

- Applications : While chemically similar, the S-enantiomer may exhibit divergent binding affinities in chiral environments, such as enzyme-active sites or receptor targets. This is critical in drug development, where enantiomeric purity impacts efficacy and toxicity .

Boc-Protected Amino Acids with Varied Backbones

(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic Acid

- CAS Number : 80102-27-8

- Molecular Formula: C₁₆H₂₁NO₄

- Key Differences: Shorter carbon chain (propanoic acid vs. octanedioic acid). Aromatic p-tolyl substituent enhances lipophilicity, influencing membrane permeability in drug candidates.

- Applications : Used in synthesizing tyrosine analogs or small-molecule inhibitors targeting hydrophobic binding pockets .

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic Acid

- CAS Number : 721927-50-0

- Molecular Formula : C₁₂H₂₂N₂O₅

- Key Differences: Pentanoic acid backbone with a dimethylamino-oxo group. The oxopentanoic moiety introduces ketone functionality, enabling conjugation or chelation in metal-catalyzed reactions.

- Applications: Potential use in prodrug design or as a ligand for catalytic systems .

Complex Peptide Derivatives with Multiple Boc Groups

- Example: (R)-4-((R)-4-((R)-4-amino-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic Acid

- Molecular Weight : ~573.6 g/mol (LC-MS: 574 [M+H]⁺)

- Key Differences: Three Boc-protected amino groups and a branched peptide chain. Higher molecular complexity and steric hindrance limit its use in linear peptide synthesis but enhance stability in protease-rich environments.

- Applications : Designed for advanced drug delivery systems or multivalent antigen presentation in vaccines .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。